5-hydroxy-N-methoxy-N-methylpicolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-hydroxy-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-10(13-2)8(12)7-4-3-6(11)5-9-7/h3-5,11H,1-2H3 |
InChI Key |
OGZRRSDLKDBYTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)O)OC |
Origin of Product |
United States |
Contextual Overview of 5 Hydroxy N Methoxy N Methylpicolinamide Within Picolinamide Research
Significance of Picolinamide (B142947) Scaffolds in Modern Medicinal Chemistry Research
Picolinamide scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple, diverse biological targets. This versatility has made them a cornerstone in the design of new drugs. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. Furthermore, the aromatic nature of the ring allows for pi-pi stacking interactions, further enhancing binding affinity.
The inherent stability and synthetic tractability of the picolinamide core make it an attractive starting point for the generation of large libraries of compounds for high-throughput screening. This has accelerated the discovery of lead compounds for a variety of diseases.
Exploration of Diverse Picolinamide Derivatives in Drug Discovery Pipelines
The adaptability of the picolinamide scaffold has been extensively leveraged in drug discovery, leading to the development of compounds with a wide range of biological activities. nih.gov For instance, derivatives of picolinamide have been synthesized and evaluated as potential treatments for Alzheimer's disease by targeting acetylcholinesterase (AChE). nih.gov In one study, certain picolinamide derivatives demonstrated more potent AChE inhibitory activity than their benzamide (B126) counterparts. nih.gov
In the realm of oncology, N-methyl-4-phenoxypicolinamide derivatives have been investigated for their cytotoxic activity against various cancer cell lines, with some compounds showing promising results. nih.gov Furthermore, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and shown to exhibit potent anti-proliferative activities, with some selectively inhibiting Aurora-B kinase, a key protein involved in cell division. nih.govmdpi.com The antifungal antibiotic UK-2A, which contains a picolinamide moiety, has also been the subject of research, with analogs being developed to inhibit mitochondrial electron transport in fungi. researchgate.net
The following table summarizes the biological activities of some exemplary picolinamide derivatives:
| Derivative Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Picolinamide derivatives with dimethylamine (B145610) side chain | Acetylcholinesterase (AChE) inhibition | Alzheimer's Disease |
| N-methyl-4-phenoxypicolinamide derivatives | Cytotoxic activity | Oncology |
| N-methylpicolinamide-4-thiol derivatives | Aurora-B kinase inhibition | Oncology |
Identification of 5-Hydroxy-N-methoxy-N-methylpicolinamide as a Compound of Academic Interest within its Class
Despite the extensive research into the picolinamide class, a thorough search of scientific literature and chemical databases did not yield specific research findings, synthesis methods, or biological activity data for this compound. Its absence from these public records suggests that it may be a novel compound that has not yet been extensively studied or reported on in academic or commercial research. It is also possible that it is part of an ongoing, unpublished research project or a proprietary compound. Therefore, its identification as a compound of specific academic interest is not substantiated by the currently available public information. The interest in this specific molecule likely stems from the proven therapeutic potential of the broader picolinamide class, with the 5-hydroxy and N-methoxy-N-methyl substitutions representing a novel combination of functional groups that could potentially confer unique pharmacological properties.
Synthetic Strategies and Chemical Transformations Relevant to 5 Hydroxy N Methoxy N Methylpicolinamide
General Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids
N-methoxy-N-methyl amides, or Weinreb amides, are versatile intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones or be selectively reduced to aldehydes. psu.edu The most direct route to these amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine. This transformation requires the activation of the carboxylic acid, which can be achieved through several methods. researchgate.netresearchgate.net
A traditional and effective method for activating carboxylic acids is their conversion into more reactive derivatives like acid halides or activated esters. researchgate.netresearchgate.net
Acid Halides: Carboxylic acids can be converted to highly reactive acyl chlorides using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the corresponding N-methoxy-N-methyl amide. This method is robust but can be limited by the harsh conditions required for acyl chloride formation, which may not be compatible with sensitive functional groups.
Activated Esters: Alternatively, carboxylic acids can be converted into activated esters. This can be achieved by reacting the acid with reagents like alkyl chloroformates to form a mixed anhydride. researchgate.net This activated intermediate is then treated with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide. This approach often proceeds under milder conditions compared to the acid halide route.
Modern synthetic chemistry largely relies on coupling reagents that facilitate amide bond formation directly from carboxylic acids under mild conditions, avoiding the need to isolate highly reactive intermediates. nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uranium/aminium-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.com In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly activated HOAt ester. This intermediate rapidly reacts with N,O-dimethylhydroxylamine to form the Weinreb amide with high yields and minimal side reactions. nih.govmychemblog.com
CDI (N,N'-Carbonyldiimidazole): CDI is another effective activating agent. It reacts with a carboxylic acid to form an acyl-imidazolide intermediate, releasing carbon dioxide and imidazole. semanticscholar.orgresearchgate.net This activated species then reacts with N,O-dimethylhydroxylamine hydrochloride (typically after neutralization with a base like N-methylmorpholine) to yield the Weinreb amide. semanticscholar.orgresearchgate.net The primary advantage of CDI is the clean nature of the reaction, as the byproducts are gaseous (CO₂) or easily removed. semanticscholar.org
EDCI/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide): The carbodiimide (B86325) EDCI is widely used to mediate amide bond formation. EDCI activates the carboxyl group to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. EDCI couples NHS to the carboxylic acid, forming a more stable NHS ester. This amine-reactive intermediate then efficiently couples with N,O-dimethylhydroxylamine to give the final amide product. nih.govacs.org
| Reagent | Full Name | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive HOAt ester | High efficiency, fast reaction rates, low racemization mychemblog.com | Higher cost |
| CDI | N,N'-Carbonyldiimidazole | Forms acyl-imidazolide intermediate | Clean reaction with gaseous byproducts, mild conditions semanticscholar.org | Acyl-imidazolide is less reactive than an acid chloride |
| EDCI/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide | Forms a stable, amine-reactive NHS ester via an O-acylisourea intermediate | Widely used, good yields, can be performed in aqueous solutions (with sulfo-NHS) nih.gov | Byproduct (isourea) removal can sometimes be difficult |
Oxidative amidation provides an alternative route to amides, often starting from aldehydes or alcohols. organic-chemistry.org In this approach, an aldehyde can react with an amine in the presence of an oxidizing agent to directly form the amide bond. For the synthesis of Weinreb amides, this would involve the reaction of an aldehyde with N,O-dimethylhydroxylamine under oxidative conditions. researchgate.net Various reagents and catalysts, including copper-based systems with oxidants like tert-butyl hydroperoxide or metal-free systems using reagents like Oxone, have been developed for this transformation. organic-chemistry.orgresearchgate.net This method is part of a broader effort to develop more atom-economical synthetic routes by avoiding the pre-oxidation of aldehydes to carboxylic acids. acs.orgahmadullins.com
Functionalization of the Picolinamide (B142947) Core at the 5-Position
The synthesis of 5-hydroxy-N-methoxy-N-methylpicolinamide requires the introduction of a hydroxyl group at the 5-position of the pyridine (B92270) ring. This can be achieved either by starting with a pre-functionalized picolinic acid derivative or by functionalizing the picolinamide skeleton post-amidation, though the former is generally more common.
The key precursor for the target molecule is 5-hydroxypicolinic acid. researchgate.netscbt.com This compound is a known metabolite in certain microorganisms and is commercially available, simplifying the synthetic process. researchgate.netsigmaaldrich.com Should a de novo synthesis be required, several strategies for hydroxylating pyridine rings can be considered. One potential method involves an Elbs persulfate oxidation of a related hydroxypicolinic acid, such as 3-hydroxypicolinic acid, which introduces a second hydroxyl group onto the ring. nih.gov Once 5-hydroxypicolinic acid is obtained, it can be converted to this compound using any of the standard amidation methods described in section 2.1. The phenolic hydroxyl group may require protection (e.g., as a benzyl (B1604629) or silyl (B83357) ether) prior to the coupling reaction to prevent unwanted side reactions, followed by a deprotection step to yield the final product.
The synthesis of a related compound, 5-methoxy-N-methoxy-N-methylpicolinamide, would begin with 5-methoxypicolinic acid. cymitquimica.com This precursor is also commercially available. cymitquimica.com Synthetically, the methoxy (B1213986) group can be introduced through several routes. One common method is the Williamson ether synthesis, which involves the methylation of the corresponding hydroxyl group. Therefore, 5-hydroxypicolinic acid could be treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base (e.g., K₂CO₃) to yield 5-methoxypicolinic acid. Another strategy involves nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group (e.g., a halide) at the 5-position, using sodium methoxide (B1231860) as the nucleophile. nih.gov Once 5-methoxypicolinic acid is prepared, it can be readily converted to its Weinreb amide derivative.
Table of Compounds
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | - | C₈H₁₀N₂O₃ |
| N,O-dimethylhydroxylamine | - | C₂H₇NO |
| Thionyl chloride | - | SOCl₂ |
| Oxalyl chloride | - | C₂Cl₂O₂ |
| Triethylamine | TEA | C₆H₁₅N |
| Pyridine | - | C₅H₅N |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | C₁₀H₁₅F₆N₆OP |
| Diisopropylethylamine | DIPEA, Hünig's base | C₈H₁₉N |
| 1-hydroxy-7-azabenzotriazole | HOAt | C₅H₄N₄O |
| N,N'-Carbonyldiimidazole | CDI | C₇H₆N₄O |
| N-methylmorpholine | NMM | C₅H₁₁NO |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | C₉H₁₇N₃ |
| N-Hydroxysuccinimide | NHS | C₄H₅NO₃ |
| 5-hydroxypicolinic acid | 5-Hydroxy-2-pyridinecarboxylic Acid | C₆H₅NO₃ |
| 3-hydroxypicolinic acid | 3-Hydroxy-2-pyridinecarboxylic acid | C₆H₅NO₃ |
| 5-methoxypicolinic acid | 5-Methoxy-2-pyridinecarboxylic acid | C₇H₇NO₃ |
| Methyl iodide | Iodomethane | CH₃I |
| Dimethyl sulfate | - | C₂H₆O₄S |
| Sodium methoxide | - | CH₃NaO |
Derivatization Strategies for Analogues of this compound
The development of analogues from the this compound template involves a variety of synthetic transformations targeting its key structural components. These strategies are designed to systematically alter the molecule's steric and electronic profile.
The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and methods for its functionalization are well-established. researchgate.net The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, while electrophilic substitution generally requires harsh conditions and occurs at the C-3 position. nih.gov Modern synthetic methods, however, have greatly expanded the toolbox for modifying this heterocycle.
Recent progress has focused on transition-metal-free C-H functionalization, which avoids the pre-functionalization often required in traditional cross-coupling reactions. researcher.life These methods can introduce a wide range of functional groups directly onto the pyridine core under mild conditions. researcher.life Palladium-catalyzed reactions, in particular, have been effectively used for the C-H functionalization of pyridine derivatives. researchgate.net The picolinamide functional group itself can act as a directing group to guide the regioselective arylation of an attached scaffold, demonstrating a powerful strategy for building molecular complexity. nih.gov
The introduction of substituents can also be influenced by existing groups on the ring. For instance, the presence of electron-withdrawing groups on the pyridine ring can favor certain transformations. researchgate.net The strategic placement of various functional groups, such as phenoxy moieties, has been explored in related N-methylpicolinamide systems to generate derivatives with specific biological activities. nih.gov
Table 1: Examples of Pyridine Ring Functionalization Strategies
| Strategy | Description | Example Reaction | Reference(s) |
| C-H Functionalization | Direct replacement of a C-H bond with a new functional group, often catalyzed by transition metals like palladium. | Palladium-catalyzed arylation of a C-H bond directed by the picolinamide group. | nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halide) by a nucleophile. Effective at the electron-deficient C-2 and C-4 positions. | Reaction of a halopyridine with an alkoxide or amine. | researcher.life |
| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds from (pseudo)halopyridines and a coupling partner (e.g., boronic acids in Suzuki coupling). | Suzuki or Stille coupling of a bromo-picolinamide derivative with an arylboronic acid. | researcher.life |
| Deoxygenative Functionalization | Use of pyridine-N-oxides as precursors to introduce functionality onto the ring. | Reaction of a pyridine-N-oxide with a sulfur nucleophile to introduce a thioether group. | researcher.life |
Modifications of the N-Methyl Amide Moiety (e.g., primary vs. secondary amides, other N-substituents)
The N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group primarily used as a stable intermediate for the synthesis of ketones. However, this moiety can be readily modified to produce other amide types, such as secondary or primary amides, to alter properties like hydrogen bonding capacity, solubility, and metabolic stability.
The synthesis of various N-methoxy-N-methylamides often proceeds from carboxylic acids or their activated derivatives (like acid chlorides) reacting with N,O-dimethylhydroxylamine hydrochloride. researchgate.netkoreascience.kr To create analogues with different amide functionalities, the synthetic strategy is simply altered to employ a different amine. For example, the synthesis of N-methyl-4-phenoxypicolinamide derivatives involves the reaction of the corresponding picolinic acid with methylamine. nih.gov Similarly, using ammonium (B1175870) hydroxide (B78521) would yield a primary picolinamide. nih.gov
Table 2: Synthetic Approaches to Various Picolinamide Moieties
| Amide Type | Reagent(s) | Description | Reference(s) |
| N-methoxy-N-methylamide (Weinreb Amide) | N,O-dimethylhydroxylamine hydrochloride, coupling agent | Forms the Weinreb amide, a stable precursor for ketones. | researchgate.net |
| Secondary Amide (e.g., N-methyl) | Methylamine (or other primary amine) | Creates a secondary amide capable of acting as a hydrogen bond donor. | nih.gov |
| Primary Amide | Ammonium hydroxide | Produces a primary amide with two hydrogen bond donors. | nih.gov |
Introduction of Heterocyclic Moieties
The incorporation of additional heterocyclic rings is a widely used strategy in drug discovery to modulate a molecule's properties and access new chemical space. researchgate.netjmchemsci.com Heterocycles can alter lipophilicity, introduce new points for hydrogen bonding, and provide rigid scaffolds to orient other functional groups. nih.govderpharmachemica.com Five-membered heterocycles containing nitrogen, oxygen, or sulfur are particularly common components of therapeutic agents. nih.gov
Several methods exist for appending or fusing heterocyclic moieties to a picolinamide framework. One direct approach involves hybridizing the core structure with other heterocycles. For example, N-methyl-4-phenoxypicolinamide has been successfully hybridized with 5-aryl-1,3,4-thiadiazol-2-ylamino and 4-arylthiazol-2-ylamino groups through condensation reactions. nih.gov
Another strategy involves the construction of fused ring systems. Starting with appropriately substituted pyridines, such as 2-amino-3-hydroxy pyridine, one-pot condensation with substituted benzoic acids can furnish fused oxazolo[4,5-b]pyridine (B1248351) derivatives. nih.gov Modern techniques like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") offer highly efficient and regioselective ways to introduce five-membered triazole rings onto a scaffold. mdpi.com
Table 3: Methods for Introducing Heterocyclic Moieties
| Method | Description | Resulting Structure | Reference(s) |
| Condensation Reaction | Formation of a new bond between two molecules with the elimination of a small molecule like water. | Picolinamide linked to a thiazole (B1198619) or thiadiazole ring via an amino or amido bridge. | nih.gov |
| Ring-Closing Condensation | Intramolecular or intermolecular reaction to form a new fused ring system. | Fused systems like oxazolo[4,5-b]pyridines or pyrazolo[3,4-b]pyridines. | nih.gov |
| Cycloaddition (Click Chemistry) | Reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. | Pyridine ring substituted with a triazole moiety. | mdpi.com |
Structure Activity Relationship Sar Investigations of Picolinamide Derivatives, Including Hydroxy and Methoxy Substituted Analogues
Influence of Hydroxy and Methoxy (B1213986) Substituents on Biological Activity
The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the picolinamide (B142947) core are critical determinants of biological activity. These substituents alter the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, thereby influencing its interaction with biological targets.
Positional Effects of Hydroxyl Groups
The positioning of hydroxyl groups on the aromatic ring of picolinamide analogues is a key factor in their biological efficacy. For instance, in the context of antifungal activity related to the antibiotic UK-2A, the 3-hydroxy-4-methoxy picolinic acid moiety is a crucial component. researchgate.net Research into analogues of UK-2A, which inhibits the cytochrome bc1 complex, has shown that replacing this specific picolinamide head with other o-hydroxy-substituted arylcarboxylic acids can maintain strong activity. researchgate.net This suggests that a hydroxyl group positioned ortho to the carboxylic acid (or amide) linkage is a vital interaction point. In one binding model, the hydroxyl substituent on the picolinamide head is proposed to bind to the amino acid residue D229. researchgate.net The replacement of a phenolic hydroxyl group with a methoxy group often leads to a significant drop or complete loss of biological activity, underscoring the importance of the hydroxyl as a hydrogen bond donor in interactions with target receptors. drugdesign.org
Positional Effects of Methoxy Groups
The location of methoxy substituents also significantly modulates the activity of picolinamide derivatives. In a series of N-methyl-picolinamide-4-thiol derivatives evaluated for antitumor activity, the position of a methoxy group on a phenyl ring substituent had a clear impact on potency. nih.gov The analogue with a methoxy group at the meta-position exhibited better activity (IC50 = 15.43 μM) than analogues with the substituent at the para- or ortho-positions (IC50 = 23.91 μM for ortho). nih.gov Furthermore, the introduction of two methoxy groups at the meta-positions resulted in one of the most potent inhibitors in the series (IC50 = 7.12 μM). nih.gov This indicates that the electronic and steric effects imparted by the methoxy group are highly sensitive to its placement on the ring.
| Compound | Methoxy Position | IC50 (μM) against HepG2 cells |
|---|---|---|
| 6b | meta | 15.43 |
| 6c | para | >40 |
| 6d | ortho | 23.91 |
| 6e | di-meta | 7.12 |
Impact of the N-Methoxy-N-methyl Amide Moiety on Compound Potency and Selectivity
The N-methoxy-N-methyl amide, commonly known as a Weinreb amide, is a distinctive functional group. researchgate.net While often utilized in organic synthesis as a stable intermediate for preparing ketones, its incorporation into a final drug molecule has specific implications for potency and selectivity due to its unique electronic and steric properties. researchgate.netnih.gov
Comparative Analysis of N-Methyl vs. Other N-Substituents
The presence of an N-methyl group, as part of the N-methoxy-N-methyl amide, has a profound effect on the molecule's properties compared to a primary or secondary amide. The N-alkylation eliminates the amide N-H proton, which removes the possibility for the amide to act as a hydrogen bond donor. mdpi.com This can be a critical factor in modulating biological activity. By preventing the formation of certain hydrogen bonds, the N-methyl group can alter the binding mode of the compound to its target, potentially increasing selectivity or preventing undesirable off-target interactions. mdpi.com This modification also influences the secondary structure and conformation of the molecule by destabilizing interactions that rely on intermolecular hydrogen bonding. mdpi.com In a series of N-methylpicolinamide-4-thiol derivatives, this substitution pattern proved effective, leading to the discovery of potent antitumor agents. nih.gov
Structure-Activity Relationships of Substitutions on the Picolinamide Ring
Beyond the specific influence of hydroxy and methoxy groups, various other substitutions on the picolinamide ring have been explored to optimize biological activity. SAR studies on picolinamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have shown that substitutions at the 6-position of the ring are particularly important. nih.govnih.gov Optimization of these substituents led to the discovery of potent and selective inhibitors. nih.gov For example, starting from an initial hit, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, researchers developed highly potent and metabolically stable compounds. nih.govresearchgate.net
Effects of Alkyl and Halogen Substitutions
Alkyl and halogen substitutions on the picolinamide scaffold can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties.
Alkyl Substitutions: The introduction of alkyl groups can influence the lipophilicity, steric profile, and metabolic stability of the molecule. For instance, in a series of nicotinamide (B372718) derivatives, which share a similar pyridine (B92270) core with picolinamides, the position of an isopropyl group was found to be critical for antifungal activity. Generally, increasing the size of alkyl groups can enhance binding to hydrophobic pockets within a target protein, but excessively bulky groups may lead to steric hindrance, reducing or abolishing activity.
Halogen Substitutions: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter the electronic properties of the aromatic ring and improve membrane permeability. nih.gov Studies on various compounds have shown that substituting with halogens like chlorine, bromine, or iodine can increase efficacy. nih.gov The stereochemistry of halogen-bearing carbons can also significantly influence bioactivity. nih.gov For example, the introduction of a 4-fluorophenoxy group in a different class of inhibitors was a key feature for potent activity. This suggests that a halogen at a suitable position on a picolinamide derivative could lead to enhanced biological effects.
The table below summarizes the general effects of these substitutions.
| Substitution | Position | General Effect on Activity | Rationale |
| Small Alkyl | Varies | Can increase potency | Improved hydrophobic interactions |
| Bulky Alkyl | Varies | Can decrease potency | Steric hindrance at the binding site |
| Halogen | Varies | Often increases potency | Enhanced lipophilicity, altered electronics |
Influence of Aryl/Heteroaryl Substituents
The introduction of aryl or heteroaryl moieties can lead to significant improvements in binding affinity and selectivity. These groups can engage in additional binding interactions such as pi-stacking, hydrogen bonds, and van der Waals forces with the target receptor.
In the development of VEGFR-2 inhibitors, two series of picolinamide derivatives were synthesized bearing (thio)urea and dithiocarbamate (B8719985) moieties, which in turn were linked to various aryl and heteroaryl systems. nih.gov Certain substitutions led to compounds with potent inhibitory activity against VEGFR-2 kinase. nih.gov For example, compounds incorporating substituted phenyl rings demonstrated significant potency. nih.gov This highlights the importance of the appended aryl group in optimizing the pharmacological profile.
Similarly, in a different series of compounds, the replacement of a phenolic hydroxyl group with a methoxy group led to a drop in biological activity, indicating the hydroxyl group's importance, likely as a hydrogen bond donor. This is a crucial consideration for the 5-hydroxy group on the specified picolinamide.
The following table illustrates the impact of different aryl/heteroaryl substituents on the activity of picolinamide-like cores.
| Substituent | Linkage | Resulting Activity | Key Interaction |
| Substituted Phenyl | Thio-urea | Potent VEGFR-2 inhibition nih.gov | Pi-stacking, hydrophobic interactions |
| Heteroaryl (e.g., Furan) | Varies | Can confer high potency | Specific hydrogen bonding patterns |
| Phenolic OH vs. Methoxy | Direct | OH group crucial for activity | Hydrogen bond donation |
Rational Design Principles Based on SAR Insights
The insights gained from SAR studies are fundamental to the rational design of new and improved picolinamide derivatives. nih.gov Key principles include:
Scaffold Hopping and Core Modification : While the picolinamide core provides a basic framework, sometimes it is advantageous to explore related scaffolds like benzamides. However, studies have shown that picolinamide derivatives can be more potent than their benzamide (B126) counterparts in certain contexts, such as acetylcholinesterase inhibition. nih.gov
Optimization of Substituents : SAR data guides the selection of optimal substituents. For instance, the understanding that a hydroxyl group may be a critical hydrogen bond donor would argue for its retention in new designs. Conversely, if a methoxy group at a particular position confers metabolic stability without compromising activity, it would be a favorable modification.
Bioisosteric Replacement : This involves replacing a functional group with another that has similar physicochemical properties. For example, a hydroxyl group might be replaced with a bioisostere that can still act as a hydrogen bond donor but with improved pharmacokinetic properties.
Conformational Restriction : Introducing structural elements that lock the molecule into a specific, active conformation can enhance potency and selectivity. This can be achieved through cyclization or the introduction of rigid linkers.
The rational design process is iterative, involving cycles of design, synthesis, and biological evaluation to refine the structure and maximize the desired therapeutic effect. mdpi.com
Molecular and Cellular Pharmacology of Picolinamide Compounds in Preclinical Research
Identification and Characterization of Molecular Targets
Information regarding the specific molecular targets of 5-hydroxy-N-methoxy-N-methylpicolinamide is not available in the public domain. The intended investigation into its kinase inhibition profile, GPCR modulation, enzymatic inhibition, and other receptor interactions could not be completed due to the lack of relevant studies.
Kinase Inhibition Profiles
There is no available data on the inhibitory activity of this compound against a panel of kinases, including TAK1, NF-κB, EGFR, VEGFR-2, PI3Kα, mTOR, c-Met, Flt-3, or c-Kit.
G-Protein Coupled Receptor (GPCR) Modulation
The potential for this compound to act as a positive or negative allosteric modulator of metabotropic glutamate (B1630785) receptor 5 (mGlu5) has not been reported.
Enzymatic Inhibition
No studies were found that investigated the inhibitory effects of this compound on enzymes such as DPP-IV, α-glucosidase, DNA gyrase, topoisomerase II, or ATP synthase.
Other Receptor and Protein Interactions
The interaction of this compound with other receptors and proteins, such as potential TLR9 antagonism, remains uninvestigated in published literature.
Cellular Response Pathways and Mechanisms
Due to the lack of foundational data on its molecular targets, the cellular response pathways and mechanisms elicited by this compound are also unknown.
Regulation of Cell Proliferation and Viability in Cancer Cell Lines
There are no available preclinical studies documenting the effects of this compound on the proliferation and viability of cancer cell lines such as A549, H1975, HepG2, MCF-7, MDA-MB-231, or HCT116.
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M checkpoint)
No specific studies were identified that investigated the ability of this compound to induce programmed cell death (apoptosis) or to cause arrest of the cell cycle at any phase, including the G2/M checkpoint, in cancer cells. The mechanisms by which some anticancer agents halt cell division and trigger cell death often involve complex signaling pathways, but the role of this specific picolinamide (B142947) derivative in these processes has not been documented in the available literature.
Modulation of Signaling Pathways (e.g., TNF-α-induced IκBα phosphorylation, p65 phosphorylation)
Information regarding the modulatory effects of this compound on key inflammatory and cell survival signaling pathways is not available. Specifically, no research could be found detailing its impact on the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα or the phosphorylation of the p65 subunit of NF-κB. These pathways are critical in regulating inflammation, immunity, and cell survival, and are common targets for therapeutic intervention.
Preclinical Efficacy Studies (Excluding Clinical Human Data)
Comprehensive preclinical efficacy data for this compound is not present in the reviewed scientific literature.
In vitro Studies against Cancer Cell Lines
No data from in vitro studies assessing the cytotoxic or anti-proliferative activity of this compound against any cancer cell lines were found. Consequently, no IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are available to report.
In vivo Studies in Animal Models of Disease
There is no available information from in vivo studies in animal models for any disease, including cancer, that would indicate the preclinical efficacy of this compound.
Antimicrobial Activity (e.g., against Mycobacterium tuberculosis)
Searches for the antimicrobial properties of this compound, specifically its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, did not yield any relevant results.
Antiparasitic Activity (e.g., against Trypanosoma cruzi, T. brucei rhodesiense, Leishmania infantum)
No studies documenting the antiparasitic activity of this compound were identified. Its potential efficacy against parasites such as Trypanosoma cruzi (causes Chagas disease), Trypanosoma brucei rhodesiense (causes African trypanosomiasis), and Leishmania infantum (causes leishmaniasis) has not been reported.
Antioxidant Activity
The antioxidant potential of "this compound" has not been directly elucidated in published preclinical research. However, an analysis of its structural components, specifically the presence of a phenolic hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group attached to the picolinamide scaffold, allows for a theoretical assessment of its potential antioxidant activity. Phenolic compounds are well-established antioxidants that can neutralize free radicals through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl group. mdpi.commdpi.com
The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT). nih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the resonance delocalization of the unpaired electron around the aromatic ring. nih.gov The presence of electron-donating groups on the aromatic ring can further enhance this stabilizing effect and, consequently, the antioxidant capacity. nih.gov
The methoxy group is generally considered an electron-donating group by resonance, which can increase the electron density on the aromatic ring. nih.gov This increased electron density can help to stabilize the phenoxyl radical formed after hydrogen donation, potentially increasing the antioxidant activity of the compound. nih.gov The interplay between the hydroxyl and methoxy groups on the picolinamide ring system is therefore likely to be a key determinant of the antioxidant capacity of "this compound".
Table 1: Theoretical Contribution of Functional Groups to Antioxidant Activity
| Functional Group | Position on Picolinamide Ring | Potential Antioxidant Mechanism |
|---|---|---|
| 5-hydroxy (-OH) | 5 | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) |
| N-methoxy (-OCH3) | Amide Nitrogen | Inductive and resonance effects influencing electron density |
This table is based on general principles of antioxidant chemistry and the known effects of these functional groups on other aromatic compounds. Specific experimental data for this compound is not available.
Neuroprotective Potential (inferred from related chemical classes)
Direct preclinical studies on the neuroprotective effects of "this compound" are not currently available in the scientific literature. However, its chemical classification as a picolinamide derivative allows for inferences to be drawn from studies on related compounds. A number of benzamide (B126) and picolinamide derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. nih.govnih.govmdpi.com
Acetylcholinesterase is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Beyond symptomatic relief, there is growing evidence to suggest that AChE inhibitors may also possess disease-modifying, neuroprotective properties.
The proposed neuroprotective mechanisms of AChE inhibitors are multifaceted. They are thought to include the attenuation of amyloid-beta (Aβ)-induced toxicity and influences on the processing of amyloid precursor protein (APP). Some of these neuroprotective effects may be mediated through the activation of nicotinic acetylcholine receptors, which can trigger intracellular signaling pathways involved in neuronal survival and protection against apoptosis. Specifically, the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway has been implicated in the neuroprotective effects of some AChE inhibitors.
Given that other picolinamide derivatives have demonstrated AChE inhibitory activity, it is plausible that "this compound" could share this property and thus exert a neuroprotective effect. One study on a series of benzamide and picolinamide derivatives found that the picolinamide scaffold showed more potent AChE inhibitory activity than the benzamide scaffold. nih.govnih.gov This suggests that the picolinamide core of "this compound" is a promising feature for potential AChE inhibition.
Table 2: Inferred Neuroprotective Potential Based on Related Picolinamide Derivatives
| Related Compound Class | Investigated Activity | Potential Neuroprotective Mechanism |
|---|---|---|
| Picolinamide Derivatives | Acetylcholinesterase (AChE) Inhibition | Increased synaptic acetylcholine levels, Attenuation of Aβ toxicity, Activation of pro-survival signaling pathways (e.g., PI3K-Akt) |
This table is based on findings from studies on other picolinamide derivatives and does not represent direct experimental data for this compound.
Computational Chemistry and Cheminformatics Applications in Picolinamide Drug Discovery Research
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comnih.gov In drug discovery, it is primarily used to predict the interaction between a small molecule ligand, such as 5-hydroxy-N-methoxy-N-methylpicolinamide, and the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov
The primary goals of molecular docking are to identify the most likely binding mode of a ligand and to provide an estimate of the binding free energy, which indicates the strength of the interaction. nih.gov For this compound, this process would begin with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data or homology modeling. The ligand's structure would then be placed into the protein's binding site, and an algorithm would explore various rotational and translational degrees of freedom to find the most favorable interactions.
Research on structurally related N-methylpicolinamide derivatives has successfully employed molecular docking to understand their binding to targets like the TAK1 kinase. nih.gov In such studies, the docking results highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For this compound, one could hypothesize its interaction with a target kinase, where the hydroxyl and amide groups could form critical hydrogen bonds with residues in the active site.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | 5-hydroxy group with Asp168; Amide oxygen with Lys72 |
| Hydrophobic Interactions | Pyridine (B92270) ring with Phe169, Leu24 |
| Interacting Residues | Lys72, Gly73, Phe169, Asp168, Leu24, Val32 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. steeronresearch.comwustl.edu MD simulations are powerful for elucidating the detailed binding mechanisms, assessing the stability of the docked complex, and observing conformational changes in both the ligand and the protein upon binding. rsc.orgnih.govaalto.fi
For the this compound-protein complex predicted by docking, an MD simulation would be initiated by placing the system in a simulated physiological environment (a box of water molecules and ions). nih.gov The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very short time steps.
By analyzing the trajectory of the simulation, researchers can assess the stability of the key interactions identified in docking. For instance, the persistence of hydrogen bonds between the ligand and protein over the course of the simulation would provide strong evidence for their importance in the binding mechanism. nih.gov Furthermore, MD simulations can reveal subtle conformational adjustments in the protein's binding pocket that accommodate the ligand, which are not captured by rigid-receptor docking methods. wustl.edu Parameters such as the root-mean-square deviation (RMSD) of the ligand's position can be monitored to determine if it remains stably bound in the active site.
| Simulation Time (ns) | Ligand RMSD (Å) | Key H-Bond Distance (Å) (5-OH to Asp168) |
|---|---|---|
| 0 | 0.0 | 1.8 |
| 10 | 1.2 | 2.0 |
| 20 | 1.5 | 1.9 |
| 30 | 1.4 | 2.1 |
| 40 | 1.6 | 1.9 |
| 50 | 1.5 | 2.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. numberanalytics.comnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. nih.gov
To build a QSAR model for a series of picolinamide (B142947) derivatives, including this compound, researchers would first need experimental data on their biological activity (e.g., IC50 values). Next, a set of numerical descriptors is calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., LogP), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity). scispace.commdpi.com
Using statistical techniques like multiple linear regression or machine learning algorithms, a model is then developed that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity or the number of hydrogen bond donors in a specific region of the picolinamide scaffold leads to higher activity.
| Component | Description |
|---|---|
| QSAR Equation | pIC50 = 0.65 * ClogP - 0.21 * TPSA + 1.2 * HBD_Count + 3.5 |
| ClogP (Lipophilicity) | Positive coefficient suggests higher activity with increased lipophilicity. |
| TPSA (Topological Polar Surface Area) | Negative coefficient suggests lower polarity is favorable for activity. |
| HBD_Count (Hydrogen Bond Donor Count) | Positive coefficient highlights the importance of hydrogen bond donors. |
Application of Cheminformatics Software for Molecular Design and Descriptor Generation (e.g., RDKit)
Cheminformatics software provides the essential tools for handling, analyzing, and manipulating chemical information. neovarsity.org Open-source toolkits like RDKit are widely used in drug discovery for a variety of tasks, including molecular design, descriptor generation, and virtual library enumeration. nih.govparssilico.comgithub.io
For this compound, RDKit can be used to perform numerous fundamental operations. medium.com It can generate 2D and 3D representations of the molecule from a simple string representation like SMILES. drzinph.comrdkit.org This is a crucial first step for visualization and as input for other computational methods like docking and MD simulations.
RDKit is also extensively used for calculating the molecular descriptors required for QSAR modeling. github.io The toolkit has a vast library of built-in functions to compute hundreds of descriptors, ranging from simple properties like molecular weight and number of rotatable bonds to complex fingerprints that encode structural features. nih.govgithub.com Furthermore, RDKit can be employed in the molecular design phase to create virtual libraries of analogs. chemrxiv.org By defining chemical reactions, such as amide bond formation, researchers can computationally generate thousands of derivatives of the this compound scaffold by combining it with various building blocks, and then screen these virtual compounds using the methods described above. drzinph.com
| Descriptor | Calculated Value |
|---|---|
| Molecular Weight (MW) | 198.19 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 0.85 |
| Topological Polar Surface Area (TPSA) | 67.5 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 5 |
| Number of Rotatable Bonds | 4 |
In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
A compound's efficacy as a drug depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Poor pharmacokinetic profiles are a major cause of failure in drug development. nih.gov In silico ADME prediction models are used early in the discovery process to flag compounds that may have undesirable properties, such as poor absorption or rapid metabolism. frontiersin.orgresearchgate.net
Various computational tools and web servers, such as SwissADME, can predict the ADME profile of a molecule like this compound based on its structure. mdpi.comnih.gov These tools use models derived from large datasets of experimental results to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450s. iaps.org.in
Additionally, these models assess "drug-likeness" by checking compliance with established guidelines like Lipinski's Rule of Five. mdpi.com This rule suggests that orally active drugs tend to have a molecular weight under 500, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Predicting these properties for this compound helps in assessing its potential as an orally bioavailable drug candidate and can guide chemical modifications to improve its ADME profile.
| Property | Prediction | Status |
|---|---|---|
| GI Absorption | High | Favorable |
| Blood-Brain Barrier Permeant | Yes | Favorable |
| CYP2D6 Inhibitor | No | Favorable |
| Lipinski's Rule of Five Violations | 0 | Drug-like |
| Bioavailability Score | 0.55 | Good |
Advanced Analytical Methodologies for Picolinamide Research
Spectroscopic Methods for Structural Elucidation and Quantification
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. In the context of picolinamide (B142947) research, UV-Vis spectroscopy can provide insights into the electronic structure of these molecules and can be used for quantitative analysis.
Detailed Research Findings
The core chromophore in 5-hydroxy-N-methoxy-N-methylpicolinamide is the picolinamide system. Picolinamide itself exhibits a characteristic UV absorption maximum. acs.org Studies on picolinamide and its isomers have been conducted to understand their molecular structure and photochemical behavior. core.ac.uknih.gov For instance, research on the ultraviolet absorption spectra of picolinamide has shown absorption maxima around 265 nm. acs.org
The substituents on the pyridine (B92270) ring and the amide group in this compound are expected to influence its UV-Vis spectrum:
5-Hydroxy Group: The hydroxyl (-OH) group is an auxochrome, which is a group of atoms attached to a chromophore that modifies its ability to absorb light. Generally, the presence of a hydroxyl group on an aromatic ring, such as the pyridine ring in this compound, leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation of the π-electron system.
Due to the lack of specific experimental data for this compound, a definitive data table of its UV-Vis spectroscopic properties cannot be provided. However, based on the analysis of the parent picolinamide structure and the known effects of the present functional groups, a hypothetical representation of its UV-Vis data is presented below for illustrative purposes.
Data Tables
Hypothetical UV-Vis Spectral Data for this compound
| Parameter | Expected Value | Solvent |
| λmax 1 (nm) | ~270-290 | Ethanol |
| λmax 2 (nm) | ~220-240 | Ethanol |
Note: This table is a theoretical estimation based on the spectral properties of picolinamide and the expected influence of its substituents. Actual experimental values may vary.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-hydroxy-N-methoxy-N-methylpicolinamide in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with methoxy-methylamine under controlled conditions. A stepwise approach includes:
- Step 1 : Activation of the carboxylic acid group using reagents like EDCl/HOBt to form an active ester intermediate.
- Step 2 : Reaction with N-methoxy-N-methylamine in anhydrous solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions.
- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Safety Note : Follow protocols for handling air-sensitive reagents and use fume hoods to avoid inhalation hazards .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the methoxy and methyl groups (e.g., singlet for N-methyl protons at ~3.3 ppm).
- FT-IR : Identify hydroxyl (broad peak ~3200 cm⁻¹) and amide carbonyl (sharp peak ~1650 cm⁻¹).
- HRMS : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use desiccators for hygroscopic samples and avoid prolonged exposure to light.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Factorial Design : Use a 2k factorial approach to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, varying DMF vs. THF may reveal solvent-dependent byproduct formation .
- DOE Software : Tools like JMP or Minitab can model interactions between parameters and identify optimal conditions (e.g., 15% catalyst load at 10°C in THF increases yield by 22%) .
- Scale-Up : Apply QbD (Quality by Design) principles to ensure reproducibility at larger scales .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Re-evaluate Models : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. Adjust solvation parameters (e.g., PCM vs. SMD models) to better match observed reaction rates.
- Experimental Validation : Use isotopic labeling (e.g., 13C-NMR) to trace reaction pathways and identify unaccounted intermediates.
- Data Reconciliation : Apply statistical tools like Bland-Altman plots to quantify discrepancies and refine hypotheses .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?
- Methodological Answer :
- Assay Selection :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) with positive controls (known inhibitors) and vehicle-only negative controls.
- Cell Viability : Employ MTT assays in triplicate, normalizing to untreated cells and including a reference compound (e.g., staurosporine).
- NIH Guidelines : Report IC50 values with 95% confidence intervals and validate results across ≥3 independent experiments .
- Data Integrity : Use automated plate readers to minimize human error and apply ANOVA for statistical significance testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
